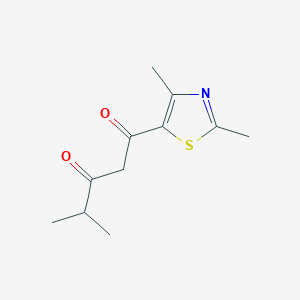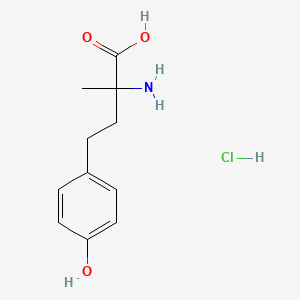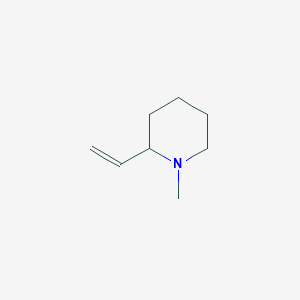![molecular formula C10H12F3N3O4 B13476725 ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate](/img/structure/B13476725.png)
ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate is a synthetic organic compound belonging to the pyrazole family. This compound is characterized by its unique trifluoroethoxycarbonyl group, which imparts distinct chemical properties. It is used in various scientific research applications due to its versatile reactivity and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate typically involves the cyclization of appropriate precursors. One common method includes the reaction of ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate with trifluoroethoxycarbonyl chloride in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the reactive intermediates.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, the purification process may include crystallization or chromatography to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the trifluoroethoxycarbonyl group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored as a potential drug candidate due to its unique chemical structure and reactivity.
Industry: Utilized in the development of new materials and agrochemicals.
Wirkmechanismus
The mechanism of action of ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets. The trifluoroethoxycarbonyl group can enhance the compound’s ability to penetrate cell membranes, allowing it to reach intracellular targets. Once inside the cell, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylate: A precursor in the synthesis of the target compound.
1-Methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylic acid: A related compound with similar chemical properties.
Uniqueness
Ethyl 1-methyl-3-{[(2,2,2-trifluoroethoxy)carbonyl]amino}-1H-pyrazole-4-carboxylate is unique due to its trifluoroethoxycarbonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it a valuable tool in various scientific research applications .
Eigenschaften
Molekularformel |
C10H12F3N3O4 |
|---|---|
Molekulargewicht |
295.22 g/mol |
IUPAC-Name |
ethyl 1-methyl-3-(2,2,2-trifluoroethoxycarbonylamino)pyrazole-4-carboxylate |
InChI |
InChI=1S/C10H12F3N3O4/c1-3-19-8(17)6-4-16(2)15-7(6)14-9(18)20-5-10(11,12)13/h4H,3,5H2,1-2H3,(H,14,15,18) |
InChI-Schlüssel |
BAFMPINRQJHVCD-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C1=CN(N=C1NC(=O)OCC(F)(F)F)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


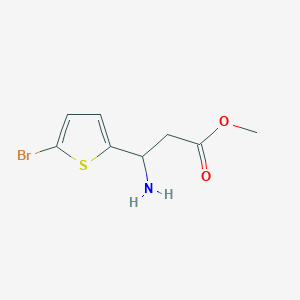



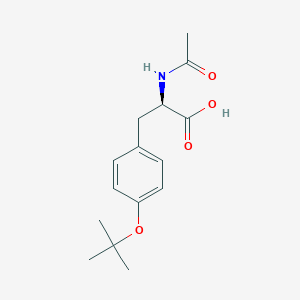
![2-[3-(2-Morpholin-4-ylethyl)-6,7-dihydro-[1,4]dioxino[2,3-f]benzimidazol-2-yl]ethanamine;trihydrochloride](/img/structure/B13476683.png)


![tert-butyl N-[(1r,2R,4S)-2,4-dihydroxycyclobutyl]carbamate](/img/structure/B13476694.png)

